![molecular formula C20H22ClN3O2 B2916175 N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide CAS No. 871673-01-7](/img/structure/B2916175.png)

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

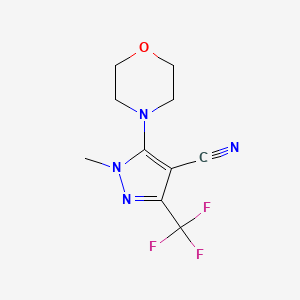

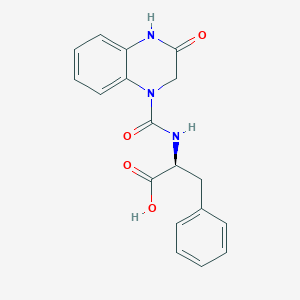

“N-(2-{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide” is a chemical compound with the molecular formula C20H22ClN3O2. Its average mass is 371.861 Da and its monoisotopic mass is 371.140045 Da .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, benzothiazole derivatives have shown remarkable antitumor potential against different cancer cell lines . Another study discussed the synthesis of N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide, which is a novel inhibitor of resorptive bone loss in mice .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 371.9 g/mol, XLogP3-AA of 3.4, hydrogen bond donor count of 0, hydrogen bond acceptor count of 3, rotatable bond count of 7, exact mass of 371.1400546 g/mol, monoisotopic mass of 371.1400546 g/mol, topological polar surface area of 47.4 Ų, heavy atom count of 26, and a complexity of 456 .Scientific Research Applications

Antioxidant Properties

Another study synthesized derivatives related to the chemical structure of interest to examine their antioxidant properties. This included assessing their effects on rat liver microsomal NADPH-dependent lipid peroxidation levels and free radical scavenging properties. The findings suggested that these compounds have significant antioxidant effects, which could be beneficial for various therapeutic applications (Ayhan-Kılcıgil, Gürkan, Çoban, Özdamar, & Can-Eke, 2012).

Corrosion Inhibition

In the field of material science, heterocyclic benzimidazole derivatives, similar to the chemical , were synthesized and evaluated for their corrosion inhibition potential on carbon steel in acidic solutions. The study demonstrated that these compounds could effectively inhibit corrosion, suggesting applications in protecting industrial materials (Rouifi et al., 2020).

Molecular Docking and Photovoltaic Efficiency

A study focused on benzothiazolinone acetamide analogs, structurally related to the chemical of interest, analyzed their photochemical and thermochemical properties to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). Molecular docking with Cyclooxygenase 1 (COX1) was also performed to understand ligand-protein interactions, indicating potential biomedical applications (Mary et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological processes.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its target enzyme to modulate its activity, thereby influencing the production of prostaglandins .

Biochemical Pathways

prostaglandin synthesis pathway . By modulating the activity of Prostaglandin G/H synthase 1, it could affect the production of various prostaglandins, thereby influencing inflammation and other physiological processes .

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties

Result of Action

Based on its potential target, it can be inferred that it may influence the production of prostaglandins, which could have various effects on inflammation and other physiological processes .

properties

IUPAC Name |

N-[2-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-15(25)22-12-11-20-23-18-5-2-3-6-19(18)24(20)13-4-14-26-17-9-7-16(21)8-10-17/h2-3,5-10H,4,11-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDTZDFGQQMGHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)

![8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916098.png)

![3-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2916104.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2916105.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)